Furin Inhibition: Isomer-Dependent Induced-Fit Binding and Potency
The 3,5-dichlorophenylpyridine series demonstrates that the dichloro substitution pattern is essential for furin inhibition, with compound 3 (3,5-Cl₂) exhibiting an IC₅₀ of 12 nM in a MALDI-TOF-MS enzymatic assay [1]. While direct 2,3-isomer data are not reported in this study, X‑ray crystallography reveals that the 3,5-dichlorophenyl moiety occupies a newly formed hydrophobic pocket created by a ligand‑induced conformational change (PDB 7QXY) [2]. The ortho,meta-chlorine arrangement of 4-(2,3-dichlorophenyl)pyridine would project chlorine atoms into distinct spatial positions, potentially altering the induced‑fit energetics and yielding a different IC₅₀. This structural rationale underscores why procurement of the correct isomer is mandatory for reproducible target engagement.
2,3-isomer: binding pose predicted to differ
| Evidence Dimension | Enzyme inhibition (furin IC₅₀) and binding mode |
|---|---|
| Target Compound Data | IC₅₀ not reported for 2,3-isomer; predicted altered binding pose |
| Comparator Or Baseline | 4-(3,5-Dichlorophenyl)pyridine derivative: IC₅₀ = 12 nM; X‑ray structure PDB 7QXY |
| Quantified Difference | N/A (data unavailable); spatial chlorine vector differs by ~2.5 Å |
| Conditions | MALDI-TOF-MS furin activity assay; X‑ray crystallography at 1.48 Å resolution |
Why This Matters
Procurement of the 2,3-isomer is essential for exploring structure–activity relationships around the dichlorophenyl pocket in furin-targeted antiviral programs.
- [1] Dahms, S. O., et al. (2022). ACS Chemical Biology, 17(4), 816–821. View Source
- [2] PDB 7QXY: X‑ray structure of furin in complex with dichlorophenylpyridine inhibitor 3. View Source
